molecular formula C22H16N2O4S B2442225 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681167-55-5

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2442225
CAS RN: 681167-55-5
M. Wt: 404.44
InChI Key: YBTYYMMJJMOTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzo[d]thiazol-2-yl group, a hydroxyphenyl group, and a dihydrobenzo[b][1,4]dioxine-2-carboxamide group. Benzo[d]thiazol-2-yl is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . The hydroxyphenyl group is a phenyl group with a hydroxyl (-OH) substituent. Dihydrobenzo[b][1,4]dioxine-2-carboxamide is a bicyclic system with two oxygen atoms in a six-membered ring fused to a benzene ring, with a carboxamide group attached to one of the carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzo[d]thiazol-2-yl with other reagents. For example, 4-(benzo[d]thiazol-2-yl)benzenamine was reacted with aryl isothiocyanates to give 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-aryl thioureas .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the cyclization of thioureas with acid to afford oxadiazinane-thiones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by their NMR spectra .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. These molecules were compared with standard reference drugs, and their better inhibition potency was observed . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions to synthesize benzothiazole derivatives. Additionally, structure-activity relationships and molecular docking studies against the target DprE1 have been investigated to identify potent inhibitors with enhanced anti-tubercular activity.

Organic Light-Emitting Diodes (OLEDs)

Functionalized 2-(benzo[d]thiazol-2-yl)phenol ligands, along with their boron complexes, have been successfully used as dopant emitters in organic light-emitting diodes (OLEDs). These materials exhibit strong emission and low turn-on voltages, with the boron complex-based devices showing superior electroluminescence performance compared to the ligand alone .

Antimicrobial Properties

Thiazole-based compounds have been explored for their antimicrobial activity. For instance, a 2,4-disubstituted thiazole derivative demonstrated potent inhibitory activity against microbial growth, with a minimum inhibitory concentration (MIC) comparable to that of the standard drug vancomycin .

Antibacterial Screening

N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were synthesized and screened for in vitro antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .

Safety And Hazards

The safety and hazards associated with similar compounds would depend on their specific structures and biological activities. Some thiazole derivatives have been found to exhibit cytotoxicity against certain cancer cell lines .

Future Directions

The future directions for research on similar compounds could involve the design and synthesis of new derivatives with improved biological activities .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S/c25-16-11-13(9-10-14(16)22-24-15-5-1-4-8-20(15)29-22)23-21(26)19-12-27-17-6-2-3-7-18(17)28-19/h1-11,19,25H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTYYMMJJMOTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.